1-(1-Methylcyclohexyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This compound features a piperazine ring substituted with a 1-methylcyclohexyl group, which contributes to its unique properties and potential applications in pharmaceuticals. The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
1-(1-Methylcyclohexyl)piperazine is classified under organic compounds, specifically as an amine due to the presence of nitrogen in its piperazine ring. It is often synthesized for research purposes and has been investigated for its potential therapeutic effects, particularly in the fields of neuropharmacology and oncology.
The synthesis of 1-(1-methylcyclohexyl)piperazine can be achieved through several methods, primarily involving the alkylation of piperazine. One common approach involves the following steps:
This synthetic route can yield significant quantities of the compound with good purity, making it suitable for further biological evaluation .
The molecular formula of 1-(1-methylcyclohexyl)piperazine is . Its structure consists of a piperazine ring with a cyclohexyl group attached at one nitrogen atom and a methyl group at the other nitrogen.
1-(1-Methylcyclohexyl)piperazine can participate in various chemical reactions typical for amines and piperazines:
These reactions are crucial for developing derivatives that may exhibit improved therapeutic profiles .
The mechanism of action for 1-(1-methylcyclohexyl)piperazine is primarily linked to its interaction with neurotransmitter receptors in the central nervous system. It is hypothesized that:
These interactions could lead to various pharmacological effects, including anxiolytic or antidepressant activity .
These properties are significant when considering formulation strategies for pharmaceutical applications .
1-(1-Methylcyclohexyl)piperazine has several potential applications in scientific research:
Piperazine ranks among the most privileged scaffolds in contemporary drug discovery, featured in over 20% of small-molecule pharmaceuticals targeting central nervous system (CNS) disorders, infectious diseases, and oncology. The six-membered diazine ring provides two sp3-hybridized nitrogen atoms capable of acting as hydrogen bond acceptors or donors, facilitating targeted interactions with biological macromolecules. This versatility enables piperazine derivatives to engage diverse therapeutic targets through:
1-(1-Methylcyclohexyl)piperazine extends these advantages through its bulky lipophilic substituent. Research indicates enhanced antimicrobial activity in piperazine derivatives featuring hydrophobic groups, attributed to improved bacterial membrane penetration. Recent studies demonstrate potent activity against Pseudomonas aeruginosa for structurally complex piperazines (e.g., MIC = 625 µg/mL for related bis-heterocycles), surpassing standard antibiotics like ofloxacin [5]. Similarly, the 1-methylcyclohexyl moiety may facilitate CNS drug development by enhancing log P values (predicted XLogP3 ≈ 1.61–3.5) while retaining sufficient solubility [9].
Table 1: Therapeutic Applications of Selected Piperazine Derivatives
Compound Class | Biological Activity | Structural Feature | Key Pharmacological Role |
---|---|---|---|
Fluoroquinolones | Antimicrobial | Piperazine at C7 position | DNA gyrase/topoisomerase inhibition |
Atypical antipsychotics | Dopamine/Serotonin modulation | N-arylpiperazines | Receptor selectivity and partial agonism |
1-(1-Methylcyclohexyl)piperazine analogs | Antimicrobial/CNS modulators | 1-Methylcyclohexyl substituent | Enhanced lipophilicity & target engagement |
The integration of a 1-methylcyclohexyl group confers distinctive steric, electronic, and physicochemical properties that differentiate this compound from conventional N-alkylpiperazines:
Table 2: Molecular Descriptors of 1-(1-Methylcyclohexyl)Piperazine
Molecular Descriptor | Value | Significance |
---|---|---|
Molecular Formula | C11H22N2 | Confirmed via high-resolution mass spectrometry |
Molecular Weight | 182.31 g/mol | — |
TPSA (Topological Polar Surface Area) | 15.27 Ų | Predicts membrane permeability |
XLogP3 | 1.61–3.5 | Indicates moderate lipophilicity |
Hydrogen Bond Acceptors | 2 | Nitrogen atoms capable of H-bonding |
Hydrogen Bond Donors | 1 | Piperazine N-H group |
Rotatable Bonds | 1 | Restricted molecular flexibility |
SMILES | CC1(N2CCNCC2)CCCCC1 | Encodes structural connectivity |
InChIKey | XJVIEYTVQNSFAN-UHFFFAOYSA-N | Unique structural identifier |
Synthetic Analysis: Industrial-scale production (purity ≥98%) employs alkylation of piperazine with 1-bromo-1-methylcyclohexane under basic conditions (e.g., K2CO3 or NaH) in polar aprotic solvents (DMF or acetonitrile) at 60–80°C . Critical process considerations include:
Computational and Experimental Insights: Molecular docking simulations indicate that sterically demanding substituents like 1-methylcyclohexyl enhance binding to hydrophobic enzyme pockets. For example, structurally analogous piperazines exhibit high affinity for bacterial enoyl reductase (binding energy: −36.13 Kcal/mol), correlating with antimicrobial efficacy [5]. Nuclear magnetic resonance (NMR) studies further reveal restricted rotation of the piperazine ring in solution, supporting conformational stabilization hypotheses .
Table 3: Synthetic Routes to 1-(1-Methylcyclohexyl)Piperazine
Synthetic Step | Reagents/Conditions | Purpose | Yield/Purity |
---|---|---|---|
Nucleophilic substitution | Piperazine + 1-Bromo-1-methylcyclohexane, K2CO3, DMF, 70°C, 12h | Monoalkylation | ~70–80% crude |
Purification | Recrystallization (ethanol/water) or silica gel chromatography | Isolation of monosubstituted product | ≥98% purity |
Salt formation (optional) | HCl in diethyl ether | Hydrochloride salt for crystallization | >95% recovery |
Stereochemical Considerations: Although the 1-methylcyclohexyl group introduces no chiral centers, its equatorial preference minimizes 1,3-diaxial interactions, presenting the piperazine ring in a consistent spatial orientation. This contrasts with flexible alkyl chains and may reduce entropic penalties during target binding [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7